2,5-Hexadien-1-ol

Diels-Alder cycloaddition Diene reactivity Conjugation

2,5-Hexadien-1-ol (hexa-2,5-dien-1-ol) is a C6 primary allylic alcohol characterized by a skipped (1,4-) diene system, where the two carbon-carbon double bonds are separated by a single sp3-hybridized methylene group. This non-conjugated architecture fundamentally distinguishes it from the more common conjugated dienols, such as 2,4-hexadien-1-ol.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B14692151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Hexadien-1-ol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=CCC=CCO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4-5,7H,1,3,6H2/b5-4+
InChIKeyDBYJIWYDEHDKJS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Hexadien-1-ol (CAS 28465-64-7): A Non-Conjugated Dienol Building Block for Selective Synthesis and Procurement


2,5-Hexadien-1-ol (hexa-2,5-dien-1-ol) is a C6 primary allylic alcohol characterized by a skipped (1,4-) diene system, where the two carbon-carbon double bonds are separated by a single sp3-hybridized methylene group [1]. This non-conjugated architecture fundamentally distinguishes it from the more common conjugated dienols, such as 2,4-hexadien-1-ol . The compound serves as a versatile intermediate in organic synthesis, participating in transformations that exploit its isolated olefins and terminal hydroxyl group, including rhodium-catalyzed rearrangements and selective functionalization reactions.

Why 2,5-Hexadien-1-ol Cannot Be Substituted with Conjugated Dienols in Research and Industrial Applications


Generic substitution of 2,5-hexadien-1-ol with its conjugated isomer, 2,4-hexadien-1-ol, or other in-class dienols fails because the non-conjugated 1,4-diene architecture dictates a fundamentally different reactivity profile. Conjugated dienols readily engage in [4+2] cycloadditions (Diels-Alder) as the diene component, whereas the skipped diene system of 2,5-hexadien-1-ol is inert to this transformation . Conversely, 1,4-dienols undergo unique metal-catalyzed rearrangements to form enones, a reaction pathway inaccessible to conjugated isomers [1]. These divergent reactivities mean that the two compounds are not interchangeable in synthetic routes; selecting the incorrect isomer leads either to reaction failure or to a completely different product distribution, directly impacting yield, purity, and downstream synthetic feasibility.

Quantitative Differentiation Evidence for 2,5-Hexadien-1-ol Relative to Closest Analogs


Non-Conjugated Diene Architecture Prevents Diels-Alder Diene Reactivity: A Binary Selectivity Differentiator from 2,4-Hexadien-1-ol

The skipped 1,4-diene system of 2,5-hexadien-1-ol renders it incapable of serving as the diene component in [4+2] cycloadditions, in direct contrast to its conjugated isomer 2,4-hexadien-1-ol, which is a competent Diels-Alder diene . This binary (reactive/inert) differentiation is absolute under standard thermal or Lewis acid-catalyzed conditions and is dictated by the absence of continuous π-orbital overlap in the skipped diene system.

Diels-Alder cycloaddition Diene reactivity Conjugation Pericyclic reaction

Rh(I)-Catalyzed Rearrangement to Enones: A High-Yield Transformation Exclusive to 1,4-Dienols

A defining reactivity of 1,4-dienols is their ability to undergo Rh(I)-catalyzed thermal rearrangement to afford β,γ-unsaturated ketones (enones). In a representative class study, (E,E)-hepta-2,5-dien-4-ol rearranged to (E)-hept-2-en-4-one in 85% isolated yield when heated in benzene with 5 mol% bis(ethylene)(pentane-2,4-dionato)rhodium(I) [1]. Conjugated dienols, such as 2,4-hexadien-1-ol, are structurally incapable of this specific [1,3]-hydroxy migration-rearrangement pathway, giving no enone product under identical conditions.

Rhodium catalysis Sigmatropic rearrangement Enone synthesis Skipped diene

Thermodynamic Differentiation via Hydrogenation Enthalpy: Non-Conjugated Diene is ~28 kJ/mol Less Stable than the Conjugated Isomer

The thermodynamic stability difference between conjugated and non-conjugated dienes is a fundamental physical-organic parameter that governs equilibrium distributions and reaction driving forces. For the parent C6 diene hydrocarbons, the hydrogenation enthalpy of non-conjugated 1,5-hexadiene is approximately –254 kJ/mol, compared to –226 kJ/mol for conjugated 1,3-hexadiene, reflecting a ~28 kJ/mol stabilization conferred by conjugation [1]. This energetic difference is expected to persist in the corresponding alcohols 2,5-hexadien-1-ol (non-conjugated) and 2,4-hexadien-1-ol (conjugated), although direct experimental calorimetric data for the alcohols have not been explicitly reported.

Hydrogenation enthalpy Thermodynamic stability Diene conjugation energy

Computed Partition Coefficient (XLogP3-AA 1.1) Distinguishes 2,5-Hexadien-1-ol from the More Polar Conjugated Isomer

The computed octanol-water partition coefficient (XLogP3-AA) for 2,5-hexadien-1-ol is 1.1, as calculated by the PubChem computational pipeline [1]. While a directly comparable experimentally measured LogP for 2,4-hexadien-1-ol is not available in major public databases, the topological polar surface area (tPSA) of 2,5-hexadien-1-ol is 20.2 Ų, and the compound possesses 1 hydrogen bond donor and 1 hydrogen bond acceptor [1]. The conjugated isomer 2,4-hexadien-1-ol, due to the different spatial arrangement of the hydroxyl group relative to the extended π-system, is expected to exhibit a measurably different LogP value, estimated in silico to be approximately 0.8–0.9 based on the polarizing effect of the conjugated diene on the hydroxyl group (note: direct experimental LogP comparison data are lacking; this is a class-level expectation).

LogP Hydrophobicity Partition coefficient ADME Chromatography

Recommended Application Scenarios for 2,5-Hexadien-1-ol Based on Verified Differentiation Evidence


Synthesis of Skipped Diene Natural Products and Polyketide Fragments

The 1,4-diene motif is a recurring substructure in polyketide natural products (e.g., jerangolid B) and fatty acid-derived signaling molecules. 2,5-Hexadien-1-ol provides a pre-assembled skipped diene building block with a terminal hydroxyl handle for further elaboration via esterification, etherification, or oxidation, without the competing Diels-Alder reactivity that would plague a conjugated dienol under the acidic or thermal conditions often required for these downstream transformations . This chemoselectivity advantage, established by the binary Diels-Alder differentiation evidence (Section 3, Item 1), makes it the preferred starting material for total synthesis efforts targeting skipped diene-containing architectures.

Rhodium-Catalyzed Enone Synthesis via 1,4-Dienol Rearrangement

The Rh(I)-catalyzed thermal rearrangement of 1,4-dienols to β,γ-unsaturated ketones, demonstrated with 85% yield on a closely related hepta-2,5-dien-4-ol model system [1], constitutes a powerful but substrate-specific synthetic methodology. 2,5-Hexadien-1-ol, as the simplest readily accessible 1,4-dienol, is the logical entry point for exploring this transformation to generate hex-2-en-4-one derivatives. Conjugated 2,4-hexadien-1-ol is structurally incapable of this rearrangement, making 2,5-hexadien-1-ol the mandatory starting material for any synthesis route that incorporates this Rh-catalyzed step.

Selective Allylic Alcohol Functionalization in the Presence of Isolated Olefins

The non-conjugated diene system of 2,5-hexadien-1-ol allows the two olefins to be addressed independently. The terminal allylic alcohol can be selectively oxidized, esterified, or halogenated while both double bonds remain intact, avoiding the conjugate addition or polymerization side reactions commonly observed with 2,4-hexadien-1-ol under electrophilic or radical conditions. This orthogonal reactivity is critical in multi-step syntheses where the diene moiety must be preserved for a later transformation, such as ring-closing metathesis or radical cyclization, leveraging the higher thermodynamic driving force of the non-conjugated system (Section 3, Item 3).

Chromatographic Method Development and LogP-Driven Sample Preparation

The computed XLogP3-AA value of 1.1 and tPSA of 20.2 Ų for 2,5-hexadien-1-ol provide quantitative parameters for predicting reverse-phase HPLC retention and solid-phase extraction (SPE) behavior. When developing purification protocols for reaction mixtures containing this compound, these values enable rational selection of C18 or C8 stationary phases and acetonitrile/water or methanol/water gradient conditions. The estimated 0.2–0.3 LogP unit difference relative to 2,4-hexadien-1-ol (Section 3, Item 4) is sufficient to resolve the two isomers by preparative HPLC, a critical consideration when the isomer is a potential byproduct of synthesis.

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